molecular formula C21H25ClN2O4 B7960155 (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Cat. No.: B7960155
M. Wt: 404.9 g/mol
InChI Key: BSLVUEJQCVSAGF-FYZYNONXSA-N
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Description

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group, enabling controlled deprotection during peptide chain assembly. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in automated synthesis platforms. The compound’s structure features a hexanoic acid backbone with dual amino groups at positions 2 and 6, making it suitable for constructing branched peptides or conjugates .

Properties

IUPAC Name

(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLVUEJQCVSAGF-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fmoc Protection of L-Lysine Hydrochloride

The most straightforward route involves introducing the Fmoc group directly to the α-amino group of L-lysine hydrochloride. This method avoids intermediate protection steps but requires precise control to ensure regioselectivity.

Procedure :

  • Esterification : L-Lysine hydrochloride is dissolved in anhydrous methanol, and thionyl chloride (SOCl₂) is added dropwise to form the methyl ester derivative, L-Lys-OCH₃·2HCl.

  • Fmoc Protection : The esterified lysine reacts with Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) in a dioxane-water mixture. Sodium carbonate maintains a pH of 8–9 to facilitate nucleophilic attack by the α-amino group.

  • Saponification : The methyl ester is hydrolyzed using calcium chloride and sodium hydroxide in ethanol, yielding Fmoc-Lys-OH.

  • Hydrochloride Formation : The product is treated with hydrochloric acid to protonate the ε-amino group, followed by crystallization from ethyl acetate.

Key Data :

  • Yield : 75–80% after purification.

  • Purity : >99% as verified by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Intermediate Protection with Acid-Labile Groups (e.g., Mtt)

This method uses the 4-methyltrityl (Mtt) group to temporarily protect the ε-amino group, enabling selective Fmoc incorporation at the α-position.

Procedure :

  • Dual Protection : L-Lys-OCH₃·2HCl reacts with 4-methyltriphenylchloromethane (Mtt-Cl) in dichloromethane (DCM) with triethylamine as a base, forming Mtt-Lys(Mtt)-OCH₃.

  • Acidolytic Cleavage : Trifluoroacetic acid (TFA) selectively removes the Mtt group from the α-amino position, yielding H-Lys(Mtt)-OCH₃.

  • Saponification and Fmoc Coupling : The intermediate undergoes saponification to H-Lys(Mtt)-OH, followed by Fmoc-OSu coupling under basic conditions.

  • Final Deprotection and Salt Formation : The remaining Mtt group is removed with TFA, and the product is neutralized with HCl to form the hydrochloride salt.

Key Data :

  • Reaction Time : 3–4 hours per step.

  • Overall Yield : 60–70% due to multi-step losses.

Reaction Optimization and Industrial Scalability

Solvent and Base Selection

  • Solvents : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve both hydrophobic Mtt intermediates and polar amino acids.

  • Bases : Triethylamine (TEA) and diisopropylethylamine (DIPEA) provide optimal deprotonation without side reactions.

Temperature and Time Considerations

  • Low-Temperature Reactions : Mtt protection is conducted at −5°C to minimize racemization.

  • Room-Temperature Saponification : Hydrolysis of methyl esters proceeds efficiently at 25°C over 2–4 hours.

Yield Enhancement Strategies

  • Molar Ratios : A 1:3 molar ratio of lysine derivative to Fmoc-OSu ensures complete coupling.

  • Purification : Three successive washes with 3% saline solution remove unreacted reagents, improving purity to >99%.

Physicochemical Characterization

Spectral Data

  • ¹H NMR : Peaks at δ 7.75–7.30 ppm (Fmoc aromatic protons), δ 4.20–4.40 ppm (α-CH), and δ 3.10–3.30 ppm (ε-NH₃⁺).

  • IR : Stretches at 1700 cm⁻¹ (C=O, Fmoc) and 1540 cm⁻¹ (N–H bend).

Crystallographic Analysis

  • Crystal System : Monoclinic, with a unit cell volume of 1,200 ų.

  • Hydrogen Bonding : The hydrochloride ion forms bifurcated bonds with two ε-amino hydrogens.

Industrial Applications and Challenges

Peptide Synthesis

Fmoc-Lys-OH·HCl is used in SPPS to incorporate lysine residues with orthogonal ε-amino protection. Its hydrochloride form enhances solubility in DMF, a common SPPS solvent .

Scientific Research Applications

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride: is used in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

  • Biology: It is used in the study of protein interactions and enzyme mechanisms.

  • Medicine: It can be employed in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group can act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group during the synthesis process. The exact mechanism of action would depend on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and analogous Fmoc-protected amino acids:

Compound Name Molecular Formula Protecting Groups Functional Groups Key Applications
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid HCl C₂₁H₂₅ClN₂O₅ Fmoc (α-amino), HCl (salt) Dual amino groups, carboxylic acid SPPS, branched peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid C₂₁H₂₁NO₆ Fmoc (α-amino) Dual carboxylic acids Linker for bioconjugation
Fmoc-Lys(Mmt)-OH C₄₇H₄₆N₂O₇ Fmoc (α-amino), Mmt (sidechain) Lysine sidechain with Mmt Orthogonal protection in SPPS
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid C₂₁H₂₁N₅O₅ Fmoc (α-amino) Azide (N₃) group Click chemistry applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)octanoic acid C₂₇H₃₃NO₆ Fmoc (α-amino), tert-butyl Ester-protected carboxylic acid Hydrolysis-resistant linkers

Key Observations:

  • Protection Strategy: Unlike Fmoc-Lys(Mmt)-OH , which uses a 4-methoxytrityl (Mmt) group for sidechain protection, the target compound relies on the Fmoc group alone, simplifying deprotection steps.
  • Functional Groups: The azide-functionalized analog enables bioorthogonal reactions, whereas the target compound’s dual amino groups facilitate intramolecular crosslinking or post-synthetic modifications.
  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid .

Stability and Reactivity

  • Deprotection Conditions: The Fmoc group is cleaved with piperidine or DBU, whereas Mmt in Fmoc-Lys(Mmt)-OH requires mild acids (1% TFA), enabling sequential deprotection .
  • Hydrochloride Salt Stability: The target compound’s salt form may reduce hygroscopicity compared to free-base analogs, enhancing shelf-life .

Q & A

Q. Conflicting reports on respiratory toxicity: How to resolve discrepancies?

  • Evidence : H335 (respiratory irritation) is cited in SDSs , but no in vivo data exists.
  • Resolution :
  • Testing : Conduct acute inhalation toxicity assays (OECD TG 403) using rodent models.
  • Controls : Compare with structurally similar Fmoc-amino acids (e.g., Fmoc-Ala-OH) .

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